5-(2-Bromophenyl)-2-methyloxazole is a heterocyclic compound that belongs to the oxazole family, characterized by a five-membered aromatic ring containing nitrogen and oxygen. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features and biological activity.
The compound can be synthesized through various methods, often involving the reaction of brominated aromatic precursors with nitrogen-containing compounds. It is available from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide detailed specifications and synthesis methods for researchers.
5-(2-Bromophenyl)-2-methyloxazole is classified as an organic heterocyclic compound. It falls under the category of substituted oxazoles, which are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of 5-(2-Bromophenyl)-2-methyloxazole typically involves cyclization reactions. One common method includes the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions. Sodium hydride or potassium carbonate is often used as a base to facilitate the cyclization process, which is generally performed at elevated temperatures to promote the formation of the oxazole ring .
5-(2-Bromophenyl)-2-methyloxazole has a molecular formula of CHBrNO with a molecular weight of approximately 282.09 g/mol. The structure features a brominated phenyl group attached to the oxazole ring, which contributes to its chemical properties.
5-(2-Bromophenyl)-2-methyloxazole can participate in various chemical reactions typical of oxazole derivatives. These include nucleophilic substitutions and electrophilic aromatic substitutions due to the presence of both electron-rich and electron-deficient sites within its structure.
The compound's reactivity can be modulated by altering substituents on the aromatic ring or by changing reaction conditions (e.g., solvent polarity, temperature). For example, reactions involving electrophiles may lead to further functionalization of the bromine atom or modifications on the oxazole ring itself.
The biological activity of 5-(2-Bromophenyl)-2-methyloxazole is often attributed to its ability to interact with specific biological targets, such as enzymes or receptors involved in disease processes. The mechanism typically involves binding to active sites via non-covalent interactions (hydrogen bonds, π-π stacking), leading to inhibition or modulation of target functions.
Research indicates that similar compounds exhibit various mechanisms depending on their specific structures and functional groups. For instance, some oxazoles have been shown to inhibit protein kinases or act as antimicrobial agents by disrupting cellular processes.
Relevant data regarding safety and handling are crucial for laboratory work involving this compound due to its bromine content, which may pose hazards.
5-(2-Bromophenyl)-2-methyloxazole has potential applications in:
Brominated oxazole derivatives represent a strategically important subclass of heterocyclic compounds in modern medicinal chemistry, primarily due to the synergistic effects of the oxazole core and bromine atom on molecular interactions. The electron-rich oxazole ring provides a stable aromatic platform capable of forming hydrogen bonds, π-π stacking interactions, and dipole-dipole interactions with biological targets. Meanwhile, the bromine atom serves as a versatile structural handle due to its substantial atomic radius (≈115 pm) and polarizability. This combination enables precise modulation of lipophilicity parameters (log P), target binding affinity, and metabolic stability in drug candidates [1] [7].
The strategic incorporation of bromine at specific positions on oxazole-containing pharmaceuticals enhances binding pocket interactions through halogen bonding with carbonyl oxygen atoms or π-systems in target proteins. This phenomenon is exemplified in sphingosine-1-phosphate (S1P) receptor agonists, where brominated oxazole derivatives demonstrate sub-nanomolar affinity. Compound 19b from recent studies (Figure 1) exhibited exceptional S1P1 receptor selectivity (170-fold over S1P3) and dose-dependent lymphocyte reduction at 0.3–3.0 mg/kg oral doses without significant cardiovascular effects. This pharmacological profile is attributed to the optimal positioning of the bromine atom for halogen bonding within the receptor's hydrophobic pocket [7].
Table 1: FDA-Approved Antibiotics Featuring Oxazole-Derived Heterocycles
Approval Year | Antibiotic | Class | Oxazole-Type Heterocycle | Role in Pharmacophore |
---|---|---|---|---|
1980 | Cefotaxime | 2nd-gen cephalosporin | 1,3-Thiazole | β-Lactam stabilization |
2000 | Linezolid | Oxazolidinone | 1,3-Oxazolidine | Ribosomal binding |
2014 | Tedizolid | Oxazolidinone | Tetrazole, 1,3-Oxazolidin-2-one | Enhanced tissue penetration |
2019 | Imipenem/Cilastatin/Relebactam | Carbapenem combo | 2-Imidazolidinone (azabicycle) | β-Lactamase inhibition |
Brominated oxazoles also serve as versatile synthetic intermediates for cross-coupling reactions. The carbon-bromine bond undergoes efficient palladium-catalyzed transformations (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination), enabling rapid diversification of the oxazole scaffold. This synthetic utility accelerates structure-activity relationship (SAR) studies during lead optimization phases, particularly in anticancer and anti-infective drug discovery programs where oxazole derivatives have demonstrated potent antiproliferative activity against drug-resistant strains [1] [4]. The development of brominated oxazole-containing FABP4 inhibitors for metabolic disorders further illustrates their therapeutic relevance, with optimized compounds showing >1000-fold selectivity over FABP3 isoforms due to halogen-mediated binding interactions [7].
The molecular architecture of 5-(2-bromophenyl)-2-methyloxazole (PubChem CID: 118133024) features distinctive stereoelectronic properties arising from its ortho-bromine substitution and methyl-oxazole linkage. X-ray crystallographic analyses of analogous brominated oxazolines reveal significant torsional constraints between the heterocycle and phenyl ring. In compound (E)-5-[bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole (Figure 2), the dihedral angle between the oxazoline core and phenyl ring measures 13.85°, compared to nearly coplanar arrangements (0.01–0.30°) in non-brominated analogs. This twist conformation results from steric interactions between the ortho-bromine and oxazole C5-hydrogen, forcing the phenyl ring out of plane [9].
Table 2: Key Structural Parameters of Brominated Oxazoline Derivatives from X-ray Crystallography
Parameter | Brominated Oxazoline (9) | Non-Brominated Analog (8) | Biological Implications |
---|---|---|---|
Dihedral Angle (Oxazole-Phenyl) | 13.85° | 0.01° | Enhanced target selectivity |
C-Br···H-C Distance | 3.0 Å (multiple interactions) | N/A | Crystal packing stabilization |
Intermolecular π-Stacking | 3.4 Å (oxazole/tolyl) | Extensive coplanar stacking | Altered solubility profile |
N···H-C Interactions | 2.5 Å | Variable | Protein binding versatility |
The methyl group at C2 of the oxazole ring induces subtle electronic effects while maintaining metabolic resistance. Compared to phenyl or carboxyl substituents, the methyl group provides:
Microwave-assisted synthesis routes to trisubstituted oxazole derivatives demonstrate the scaffold's derivatization potential. The 2-(2-(2-fluorophenyl)-4-(2,3,4-trimethoxyphenyl)oxazol-5-ylthio)benzo[d]thiazole (6af) exemplifies structurally complex analogs achievable through sequential O,N-acylation-cyclodehydration cascades. Such compounds exhibit antiproliferative activity comparable to 5-fluorouracil, confirming the pharmacological viability of this structural framework [2]. The ortho-bromine position in 5-(2-bromophenyl)-2-methyloxazole enables further regioselective functionalization, serving as a linchpin for constructing molecular hybrids with benzothiazoles, thiadiazoles, or triazoles that demonstrate enhanced bioactivity profiles [4] [9].
The crystal packing architecture of brominated oxazolines reveals distinctive supramolecular features driven by halogen bonding. As observed in X-ray structures, the bromine atom participates in multiple C-H···Br interactions (≈3.0 Å) with adjacent phenyl and tolyl groups, alongside N···H-C hydrogen bonds (2.5 Å) and π-π stacking (3.4 Å). These interactions demonstrate the solid-state stabilization mechanisms that may translate to enhanced target binding in biological systems. The orthogonal orientation of the bromophenyl moiety creates binding pocket complementarity unavailable to planar analogs, potentially explaining the enhanced selectivity observed in receptor-based assays [9].
Figure 1: Representative Brominated Oxazole Drug Candidates
S1P1 Receptor Agonist 19b: Br │ │ Oxazole─N─CH₂─CH(OH)─CH₂N⁺(CH₃)₃ │ Aryl─N
Figure 2: Torsional Effects of ortho-Bromine in Oxazolines
Non-Brominated: Aryl────Oxazoline (coplanar, 0.01° dihedral) Brominated: Br │ │ Aryl───Oxazoline (13.85° dihedral)
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7